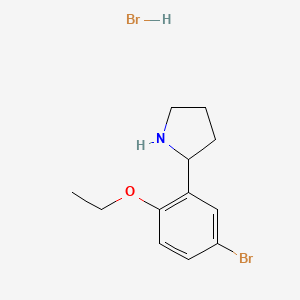

4-(2-氨基乙基)-5-环丙基-1,2-二氢-3H-吡唑-3-酮草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazoles are heterocyclic compounds that have been extensively studied due to their potential pharmacological properties. The papers provided discuss various synthetic approaches and structural analyses of pyrazole derivatives, which can be related to the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. Paper describes a copper-catalyzed cyclization of an oxime ester, which serves as an enamine precursor, to access 2-aminonicotinonitriles and pyrazolines. This method demonstrates the versatility of cyclization reactions in creating pyrazole derivatives. Similarly, paper reports the preparation of 3-amino-4,5-dihydro-1H-pyrazoles and related compounds, where the structures were mainly determined by 13C NMR spectroscopy. Although the specific synthesis of "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate" is not detailed, these papers provide insight into the synthetic strategies that could be applied to its production.

Molecular Structure Analysis

The structural analysis of pyrazole derivatives is crucial for understanding their chemical behavior and potential biological activity. Paper discusses the crystal structure of a pyrazole derivative determined by single-crystal X-ray diffraction, highlighting the importance of molecular geometry and intermolecular interactions. While the compound studied in paper is not the exact compound of interest, the techniques and findings are relevant for analyzing the molecular structure of "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate".

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are influenced by their functional groups and molecular structure. Paper explores the cyclocondensation of N-aryl-3-oxobutanethioamides with 5-amino-3-R-4-R1-pyrazoles, leading to pyrazolo[1,5-a]pyrimidine derivatives. The reaction outcome depends on the nucleophilicity of the starting materials and the presence of a proton donor solvent. This study provides a glimpse into the reactivity of pyrazole compounds, which could be extrapolated to the chemical reactions of "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. While the papers provided do not specifically address the properties of "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate", they do offer a foundation for predicting its behavior. For instance, the intermolecular hydrogen bonding interactions described in paper could suggest similar properties for the compound , such as solubility and melting point. Additionally, the inhibitory activities on various enzymes reported in paper could indicate potential biological applications of the compound.

科学研究应用

化学合成和衍生物

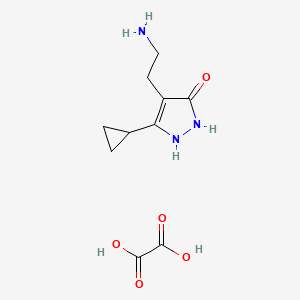

4-(2-氨基乙基)-5-环丙基-1,2-二氢-3H-吡唑-3-酮草酸盐和相关化合物主要用于化学合成,创造出一系列杂环化合物。该化合物与二羰基化合物进行环缩合,生成衍生物,如 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸乙酯,然后进一步转化为其 1-未取代的类似物(Lebedˈ 等,2012)。类似地,涉及 4-氨基安替比林的缩合反应导致各种化合物,包括吡啶酮和吡唑并[2,3-a]嘧啶,突出了该化合物在合成多种杂环结构中的多功能性(Farag 等,2004)。

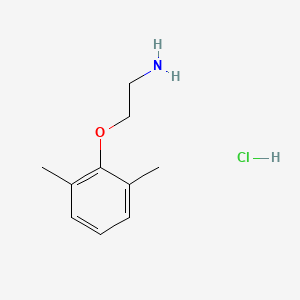

催化和生态友好合成

该化合物及其衍生物在催化中得到应用,促进了生态友好的合成方法。例如,纳米 α-Al2O3 负载的磷酸二氢铵催化了 2-氨基-3-氰基-4-芳基-7,7-二甲基-5,6,7,8-四氢苯并[b]吡喃和 6-氨基-5-氰基-4-芳基-1,4-二氢吡喃并[2,3-c]吡唑的形成,展示了一种高效、绿色的合成这些化合物的途径(Maleki & Ashrafi, 2014)。此外,以尿素为新型有机催化剂在室温下进行的多组分一步合成展示了该化合物在促进温和、环境友好的反应中的作用(Brahmachari & Banerjee, 2014)。

药学和生物学应用

在制药领域,该化合物的衍生物具有重要意义。它们已被探索其抗癌潜力,一些吡唑酮衍生物对人类肿瘤乳腺癌细胞系显示出有希望的结果(Ghorab 等,2014)。还注意到了这些化合物用作抗菌剂的能力,进一步扩展了它们在医学和药学研究中的适用性(Hafez 等,2016)。

作用机制

Target of Action

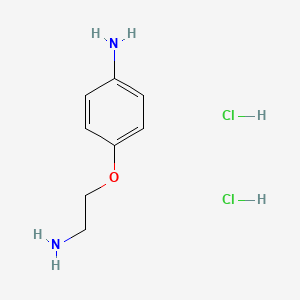

Related compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf) have been found to inhibit nadph oxidase . NADPH oxidase is a membrane-associated enzyme complex that plays a crucial role in the immune response by producing reactive oxygen species .

Mode of Action

Aebsf, a related compound, has been found to prevent the activation of nadph oxidase in both intact stimulated macrophages and in cell-free systems . It is suggested that AEBSF interferes with the binding of cytosolic components to the membrane-associated enzyme complex, thereby inhibiting its activation .

Biochemical Pathways

The inhibition of nadph oxidase by related compounds can affect the production of reactive oxygen species, which are involved in various cellular processes, including cell signaling, apoptosis, and immune response .

Result of Action

The inhibition of nadph oxidase by related compounds can potentially reduce the production of reactive oxygen species, which may have various effects on cellular processes .

属性

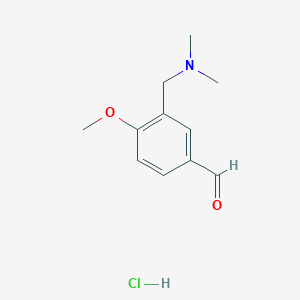

IUPAC Name |

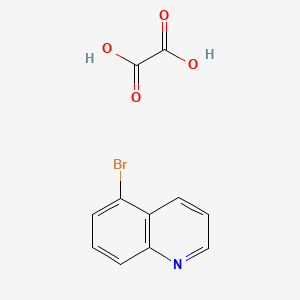

4-(2-aminoethyl)-5-cyclopropyl-1,2-dihydropyrazol-3-one;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.C2H2O4/c9-4-3-6-7(5-1-2-5)10-11-8(6)12;3-1(4)2(5)6/h5H,1-4,9H2,(H2,10,11,12);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOZYDUQGFTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)